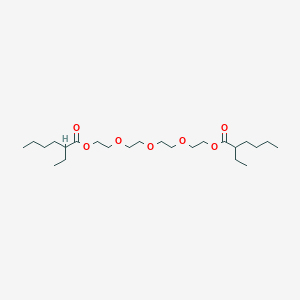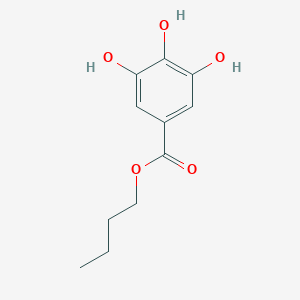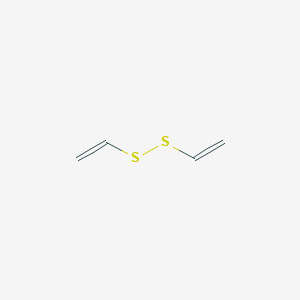
Vinyl disulfide
Overview
Description
Vinyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and a vinyl group (CH2=CH-). This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications. The disulfide bond is a crucial structural feature that plays a significant role in the stability, folding, and biological function of proteins and peptides. Vinyl disulfides are also important in material and food chemistry due to their versatility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl disulfides can be synthesized through several methods. One common approach involves the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols. These reactions are typically carried out under mild conditions and yield unsymmetrical vinyl disulfides with additional functional groups such as hydroxy, carboxy, protected amino, or ester groups . Another method involves the sodium iodide-mediated sulfenylation of alcohols and sulfinic acids, which allows for solvent-controlled selectivity in the synthesis of vinyl sulfides and vinyl sulfones .
Industrial Production Methods: Industrial production of vinyl disulfides often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired functional groups and the specific application of the vinyl disulfide. The reactions are optimized for high yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Vinyl disulfides undergo various chemical reactions, including:
Oxidation: Vinyl disulfides can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of vinyl disulfides typically yields thiols or thiolates.
Substitution: Vinyl disulfides can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vinyl disulfides can yield sulfoxides or sulfones, while reduction can produce thiols or thiolates.
Scientific Research Applications
Properties
IUPAC Name |
(ethenyldisulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQYWIBQETUPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSSC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166354 | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-34-2 | |
| Record name | Vinyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)

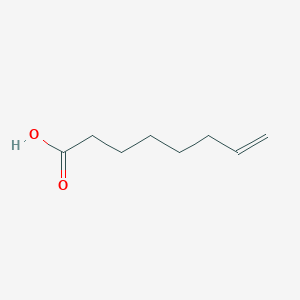
![benzo[a]acridin-10-amine](/img/structure/B94110.png)
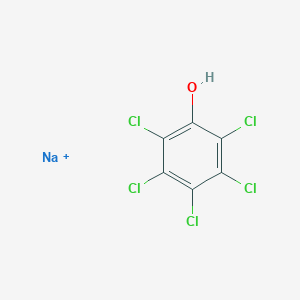



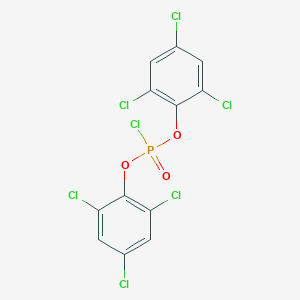
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)

